molecular formula C9H14O9 B12790210 Glyceryl triglycolate CAS No. 119797-89-6

Glyceryl triglycolate

Cat. No.: B12790210
CAS No.: 119797-89-6
M. Wt: 266.20 g/mol
InChI Key: ZPHOPBXHCOKTKH-UHFFFAOYSA-N
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Description

Glyceryl triglycolate, also known as glyceryl thioglycolate, is a chemical compound widely used in various industrial and cosmetic applications. It is known for its reducing properties and is commonly used in permanent wave solutions for hair. The compound is a monoester of glycerin and thioglycolic acid, and it plays a significant role in breaking disulfide bonds in keratin, which is essential for hair perming processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl triglycolate is synthesized through the esterification of glycerin with thioglycolic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond between glycerin and thioglycolic acid .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of glycerin and thioglycolic acid in the presence of an acid catalyst, followed by purification steps to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Glyceryl triglycolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol group in the compound, which is highly reactive.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted thioglycolates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Glyceryl triglycolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glyceryl triglycolate involves the reduction of disulfide bonds in keratin. The thiol group in this compound interacts with the disulfide bonds, breaking them and allowing the hair to be reshaped. This process is activated by heat, which accelerates the reduction reaction and facilitates the formation of new disulfide bonds in the desired shape .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its mild reducing properties, making it suitable for use in acid perm solutions that are gentler on hair. Unlike ammonium thioglycolate, this compound does not produce a strong odor, making it more user-friendly in cosmetic applications .

Properties

CAS No.

119797-89-6

Molecular Formula

C9H14O9

Molecular Weight

266.20 g/mol

IUPAC Name

2,3-bis[(2-hydroxyacetyl)oxy]propyl 2-hydroxyacetate

InChI

InChI=1S/C9H14O9/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6,10-12H,1-5H2

InChI Key

ZPHOPBXHCOKTKH-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CO)OC(=O)CO)OC(=O)CO

Origin of Product

United States

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